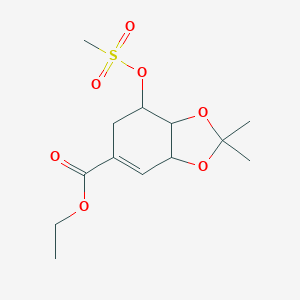

Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C13H20O7S and its molecular weight is 320.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The compound Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate is a key intermediate in the synthesis of Oseltamivir . Oseltamivir is an antiviral medication used to treat and prevent influenza A and influenza B . The primary target of this compound is the viral neuraminidase enzyme, which is essential for the release of newly formed influenza virus particles from infected cells .

Mode of Action

As an intermediate in the synthesis of Oseltamivir, this compound contributes to the overall mechanism of action of the drug. Oseltamivir works by inhibiting the neuraminidase enzyme, preventing the release of the virus and thus stopping the spread of infection within the body .

Biochemical Pathways

The inhibition of the neuraminidase enzyme disrupts the life cycle of the influenza virus. By preventing the release of new viral particles, the spread of the virus within the body is limited, helping to alleviate the symptoms of the flu .

Pharmacokinetics

Oseltamivir is well absorbed from the gastrointestinal tract and is extensively converted to its active metabolite, oseltamivir carboxylate, by hepatic esterases .

Result of Action

The result of the action of this compound, through its contribution to the activity of Oseltamivir, is the reduction in the severity and duration of flu symptoms. By limiting the spread of the virus within the body, the immune system is able to more effectively combat the infection .

Action Environment

The action of this compound, and the drug it contributes to, can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s health status, and genetic factors can all impact the effectiveness and potential side effects of the treatment .

Análisis Bioquímico

Biochemical Properties

Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including esterases and sulfatases, which facilitate its conversion into active metabolites. These interactions are primarily based on the compound’s ester and sulfonate groups, which are susceptible to enzymatic hydrolysis . The compound’s ability to undergo these reactions makes it an important intermediate in the synthesis of bioactive molecules.

Cellular Effects

The effects of this compound on various cell types are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in antiviral responses, thereby enhancing the cell’s ability to combat viral infections . Additionally, it can alter metabolic pathways, leading to changes in the production and utilization of cellular energy.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are critical for the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance antiviral responses without causing significant toxicity. At high doses, it can lead to adverse effects, including cellular toxicity and metabolic disturbances . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as esterases and sulfatases, which catalyze its conversion into active metabolites. These metabolic pathways are essential for the compound’s biological activity and therapeutic potential . The compound’s effects on metabolic flux and metabolite levels are important considerations for its use in biochemical research and drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic efficacy and minimizing potential side effects.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its biological effects. The compound’s targeting signals and post-translational modifications direct it to particular organelles, such as the endoplasmic reticulum and mitochondria . These subcellular localizations are important for the compound’s activity and function, as they determine its interactions with other biomolecules and its overall biological impact.

Actividad Biológica

Ethyl 2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate (CAS No. 204254-84-2) is a synthetic compound notable for its role as an intermediate in the synthesis of Oseltamivir, an antiviral medication used primarily for the treatment of influenza. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C13H20O7S

- Molecular Weight : 320.36 g/mol

- IUPAC Name : ethyl (3aR,7R,7aR)-2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate

The compound features a benzodioxole structure with various functional groups that contribute to its biological activity.

As an intermediate in the synthesis of Oseltamivir, this compound plays a crucial role in inhibiting the neuraminidase enzyme of the influenza virus. The inhibition of neuraminidase prevents the release of new viral particles from infected cells, effectively limiting the spread of infection within the host body.

Key Mechanisms:

- Neuraminidase Inhibition : By blocking this enzyme's activity, Ethyl 2,2-dimethyl-7-methylsulfonyloxy contributes to the antiviral effects observed with Oseltamivir.

- Biochemical Pathways : The compound interacts with various enzymes such as esterases and sulfatases during metabolic processes that activate it into its therapeutic form.

Enzymatic Interactions

Ethyl 2,2-dimethyl-7-methylsulfonyloxy is susceptible to enzymatic hydrolysis due to its ester and sulfonate groups. This property allows it to interact with cellular enzymes that facilitate its conversion into active metabolites.

Cellular Effects

The compound influences cellular signaling pathways and gene expression related to antiviral responses. It enhances the cell's ability to combat viral infections by modulating these pathways.

Pharmacokinetics

Oseltamivir is well absorbed in the gastrointestinal tract and converted into its active metabolite by hepatic esterases. The pharmacokinetic profile of Ethyl 2,2-dimethyl-7-methylsulfonyloxy suggests effective distribution and localization within various tissues due to specific transporters and binding proteins.

Summary Table of Biological Activity

| Property | Details |

|---|---|

| Molecular Formula | C13H20O7S |

| Molecular Weight | 320.36 g/mol |

| Mechanism | Neuraminidase inhibition |

| Enzymatic Interactions | Esterases and sulfatases |

| Cellular Effects | Modulates antiviral gene expression |

| Pharmacokinetics | Well absorbed; active metabolite formation |

Propiedades

Número CAS |

204254-84-2 |

|---|---|

Fórmula molecular |

C13H20O7S |

Peso molecular |

320.36 g/mol |

Nombre IUPAC |

ethyl (3aR,7R,7aR)-2,2-dimethyl-7-methylsulfonyloxy-3a,6,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate |

InChI |

InChI=1S/C13H20O7S/c1-5-17-12(14)8-6-9-11(19-13(2,3)18-9)10(7-8)20-21(4,15)16/h6,9-11H,5,7H2,1-4H3/t9-,10-,11-/m1/s1 |

Clave InChI |

VSLJKWHERQGBEK-GMTAPVOTSA-N |

SMILES |

CCOC(=O)C1=CC2C(C(C1)OS(=O)(=O)C)OC(O2)(C)C |

SMILES isomérico |

CCOC(=O)C1=C[C@@H]2[C@H]([C@@H](C1)OS(=O)(=O)C)OC(O2)(C)C |

SMILES canónico |

CCOC(=O)C1=CC2C(C(C1)OS(=O)(=O)C)OC(O2)(C)C |

Sinónimos |

[3aR-(3aα,7α,7aα)]-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-1,3-benzodioxole-5-carboxylic Acid Ethyl Ester; (3aR,7R,7aR)-3a,6,7,7a-Tetrahydro-2,2-dimethyl-7-[(methylsulfonyl)oxy]-1,3-benzodioxole-5-carboxylic Acid Ethyl Ester |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.